molecular formula C11H22O6 B12820532 Methyl 2,3,4,6-tetra-O-methyl-beta-D-glucopyranoside CAS No. 3149-65-3

Methyl 2,3,4,6-tetra-O-methyl-beta-D-glucopyranoside

Cat. No.: B12820532
CAS No.: 3149-65-3
M. Wt: 250.29 g/mol
InChI Key: ZYGZAHUNAGVTEC-PBPDKXIHSA-N
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Description

Methyl 2,3,4,6-tetra-O-methylglucopyranoside: is a derivative of glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are replaced by methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4,6-tetra-O-methylglucopyranoside typically involves the methylation of glucose derivatives. One common method is the methylation of methyl α-D-glucopyranoside using methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to ensure complete methylation.

Industrial Production Methods: Industrial production of Methyl 2,3,4,6-tetra-O-methylglucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2,3,4,6-tetra-O-methylglucopyranoside can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups are replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halides, amines.

Scientific Research Applications

Methyl 2,3,4,6-tetra-O-methylglucopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a model compound for studying carbohydrate chemistry.

    Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.

    Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of biodegradable polymers and as an additive in food and cosmetic products.

Mechanism of Action

The mechanism of action of Methyl 2,3,4,6-tetra-O-methylglucopyranoside involves its interaction with various molecular targets. In biological systems, it can mimic natural carbohydrates and interact with carbohydrate-binding proteins, influencing cellular processes such as signaling and adhesion. The methoxy groups enhance its stability and solubility, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

  • Methyl 2,3,4,6-tetra-O-acetylglucopyranoside
  • Methyl 2,3,4,6-tetra-O-benzylglucopyranoside
  • Methyl 2,3,4,6-tetra-O-ethylglucopyranoside

Comparison: Methyl 2,3,4,6-tetra-O-methylglucopyranoside is unique due to its methoxy groups, which provide distinct chemical properties such as increased hydrophobicity and resistance to hydrolysis compared to its acetyl or benzyl counterparts. This makes it particularly useful in applications requiring stable and non-reactive carbohydrate derivatives.

Properties

CAS No.

3149-65-3

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

(2R,5R)-2,3,4,5-tetramethoxy-6-(methoxymethyl)oxane

InChI

InChI=1S/C11H22O6/c1-12-6-7-8(13-2)9(14-3)10(15-4)11(16-5)17-7/h7-11H,6H2,1-5H3/t7?,8-,9?,10?,11-/m1/s1

InChI Key

ZYGZAHUNAGVTEC-PBPDKXIHSA-N

Isomeric SMILES

COCC1[C@H](C(C([C@@H](O1)OC)OC)OC)OC

Canonical SMILES

COCC1C(C(C(C(O1)OC)OC)OC)OC

Origin of Product

United States

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